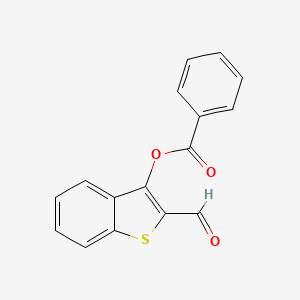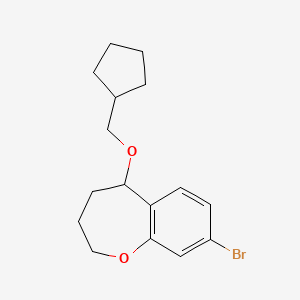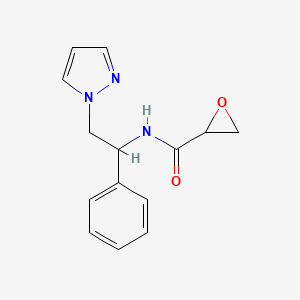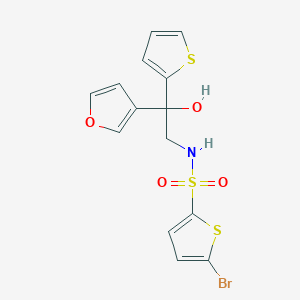
(2-Formyl-1-benzothiophen-3-yl) benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Formyl-1-benzothiophen-3-yl) benzoate, also known as FB1, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a member of the benzothiophene family of compounds and is characterized by its ability to inhibit sphingolipid biosynthesis.
Mecanismo De Acción
(2-Formyl-1-benzothiophen-3-yl) benzoate inhibits the enzyme ceramide synthase, which is involved in the biosynthesis of sphingolipids. This inhibition leads to a decrease in the levels of sphingolipids, which in turn leads to a disruption of cellular signaling pathways. The disruption of these pathways leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory and anti-angiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-Formyl-1-benzothiophen-3-yl) benzoate in lab experiments is its ability to selectively inhibit sphingolipid biosynthesis. This allows researchers to study the effects of sphingolipid metabolism on cellular signaling pathways in a controlled manner. However, one limitation of using this compound is its potential toxicity to non-cancer cells. Careful consideration should be given to the dosage and duration of exposure when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research involving (2-Formyl-1-benzothiophen-3-yl) benzoate. One area of research is the development of new analogs of this compound with improved efficacy and reduced toxicity. Another area of research is the study of the effects of this compound on the microbiome and its potential use as a therapeutic agent for diseases associated with dysbiosis. Additionally, this compound could be used in combination with other chemotherapeutic agents to enhance their efficacy. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its ability to inhibit sphingolipid biosynthesis. It has been shown to induce apoptosis in cancer cells and has potential as a therapeutic agent for cancer and other diseases. However, careful consideration should be given to its potential toxicity to non-cancer cells. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of diseases.
Métodos De Síntesis
(2-Formyl-1-benzothiophen-3-yl) benzoate can be synthesized via a multi-step process that involves the reaction of 2-bromo-1-benzothiophene with potassium thioacetate, followed by the reaction of the resulting thioester with benzoyl chloride. The final product is obtained by oxidation of the intermediate with potassium permanganate. This synthetic method has been optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
(2-Formyl-1-benzothiophen-3-yl) benzoate has been widely used in scientific research due to its ability to inhibit sphingolipid biosynthesis. It has been shown to induce apoptosis in a variety of cancer cell lines, making it a potential candidate for cancer therapy. This compound has also been used to study the role of sphingolipids in the regulation of cell growth and differentiation. Additionally, this compound has been used in studies of the effects of sphingolipid metabolism on cellular signaling pathways.
Propiedades
IUPAC Name |
(2-formyl-1-benzothiophen-3-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3S/c17-10-14-15(12-8-4-5-9-13(12)20-14)19-16(18)11-6-2-1-3-7-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPPTPMRIYAXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(SC3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxaspiro[4.5]decan-9-ylmethanol](/img/structure/B2838503.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2838504.png)
![(4-Oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2838506.png)
![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2838507.png)

![(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2838515.png)
![8-cyclopropyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2838518.png)
![4-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid](/img/structure/B2838519.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2838520.png)




